molecular formula C20H12Cl2N2O B187367 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 346436-68-8

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B187367
CAS RN: 346436-68-8
M. Wt: 367.2 g/mol
InChI Key: OFRNWQBTQDQYEI-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile” is a type of β-enaminonitrile derivative . It has been synthesized for studies related to its potential pharmacological properties .


Synthesis Analysis

This compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzaldehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .


Molecular Structure Analysis

The synthesized compound was characterized by spectral data and X-ray diffraction . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

The synthesis of this compound involves a reaction with 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile . The specific reaction conditions and mechanisms would depend on the exact experimental setup.

Scientific Research Applications

Synthesis of Chromene Derivatives

The compound “2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile” is likely used in the synthesis of various chromene derivatives. These derivatives are synthesized through one-pot reactions involving enolizable compounds, malononitrile, and arylaldehydes under specific conditions .

Optical Immunoassay Platforms

Similar compounds have been utilized in developing novel optical immunoassay platforms. These platforms use optical probes synthesized through greener methods like Ultra-sonication .

Selective N-Alkylation

Selective N-Alkylation of amino chromenes, including similar compounds, is another area of application. This process is used to modify the chemical structure for potential use in various fields .

Material Science Research

Compounds like the one are used in material science research for their unique properties and potential applications in developing new materials .

Crystal Structure Analysis

Crystal structure analysis of chromene derivatives provides insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications .

Antitumor Activity

Some 4H-chromene derivatives are synthesized for their expected antitumor activity. These compounds are tested for their efficacy against various cancer cell lines .

properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-12-6-8-14(17(22)9-12)18-15-7-5-11-3-1-2-4-13(11)19(15)25-20(24)16(18)10-23/h1-9,18H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNWQBTQDQYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=C(C=C4)Cl)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377656
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

CAS RN

346436-68-8
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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